7-bromo-5-iodo-1H-benzo[d]imidazole
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Overview
Description
7-Bromo-5-iodo-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of bromine and iodine substituents at the 7th and 5th positions, respectively. The unique combination of these halogens imparts distinct chemical and physical properties to the molecule, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-5-iodo-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 4-bromo-2-iodoaniline with formamide in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired imidazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the choice of solvents and catalysts can be tailored to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-5-iodo-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The imidazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used for substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used in coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiol derivatives, while coupling reactions can produce biaryl or alkyne-linked compounds.
Scientific Research Applications
7-Bromo-5-iodo-1H-benzo[d]imidazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 7-bromo-5-iodo-1H-benzo[d]imidazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The presence of halogen atoms can enhance binding affinity and selectivity towards specific molecular targets. The exact pathways involved can vary, but typically include interactions with active sites or allosteric regions of proteins.
Comparison with Similar Compounds
5-Bromo-1H-benzo[d]imidazole: Lacks the iodine substituent, leading to different chemical properties and reactivity.
7-Iodo-1H-benzo[d]imidazole: Lacks the bromine substituent, affecting its biological activity and applications.
5,7-Dichloro-1H-benzo[d]imidazole: Contains chlorine atoms instead of bromine and iodine, resulting in distinct chemical behavior.
Uniqueness: The combination of bromine and iodine in 7-bromo-5-iodo-1H-benzo[d]imidazole imparts unique properties that are not observed in its analogs. These properties include enhanced reactivity in substitution and coupling reactions, as well as improved binding affinity in biological systems. The presence of both halogens can also influence the compound’s solubility and stability, making it a versatile tool in various research applications.
Properties
Molecular Formula |
C7H4BrIN2 |
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Molecular Weight |
322.93 g/mol |
IUPAC Name |
4-bromo-6-iodo-1H-benzimidazole |
InChI |
InChI=1S/C7H4BrIN2/c8-5-1-4(9)2-6-7(5)11-3-10-6/h1-3H,(H,10,11) |
InChI Key |
WARGVUBDKANQMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1NC=N2)Br)I |
Origin of Product |
United States |
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